molecular formula C5H3N3O4 B058125 3,5-Dinitropyridine CAS No. 940-06-7

3,5-Dinitropyridine

Cat. No. B058125
CAS RN: 940-06-7
M. Wt: 169.1 g/mol
InChI Key: RFSIFTKIXZLPHR-UHFFFAOYSA-N
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Description

3,5-Dinitropyridine, also known as 3,5-dinitropyridin-2-ol, is an organic compound belonging to the class of nitro compounds. It is a white crystalline solid with a molecular formula of C5H3N2O4. This compound is a versatile compound that has been used in a variety of applications, from synthesis to scientific research. It is known for its strong electron withdrawing properties, which have made it an important reagent in organic synthesis. In addition, this compound has been used for a variety of scientific research applications, such as biological assays, drug screening, and enzyme studies.

Mechanism of Action

Target of Action

3,5-Dinitropyridine is a compound that has been studied for its interaction with biothiols . Biothiols, including cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are closely associated with many diseases . Therefore, the primary targets of this compound are these biothiols.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic aromatic substitution . The fluorescence of a probe, which is quenched by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process, is turned on by biothiol-triggered nucleophilic aromatic substitution . This interaction results in the sensitive and selective detection of biothiols .

Biochemical Pathways

The interaction of this compound with biothiols affects the biochemical pathways related to these molecules. The compound’s action leads to changes in the fluorescence of the probe, allowing for the detection of biothiols

Pharmacokinetics

The compound’s ability to interact with biothiols suggests that it may have the potential to be absorbed and distributed in biological systems where these molecules are present .

Result of Action

The primary result of this compound’s action is the detection of biothiols. The compound’s interaction with these molecules leads to changes in the fluorescence of a probe, allowing for their sensitive and selective detection . This can be particularly useful in the diagnosis of diseases associated with abnormal levels of biothiols .

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the presence and concentration of biothiols in the environment can affect the compound’s efficacy in detecting these molecules . Additionally, factors such as pH and temperature may also influence the compound’s stability and action.

Safety and Hazards

3,5-Dinitropyridine is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

Future research could focus on the development of more sensitive and selective detection methods for biothiols using 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probes . Additionally, the thermal stability of 2,6-bis (picrylamino)-3,5-dinitropyridine (PYX) and its thermal decomposition mechanism could be further investigated .

Biochemical Analysis

Biochemical Properties

3,5-Dinitropyridine has been found to interact with biothiols, a class of biological compounds that includes molecules like cysteine, homocysteine, and glutathione . The electron-withdrawing nature of the 3,5-dinitropyridin-2-yl group in the compound allows it to quench fluorescence, which can then be turned on by biothiol-triggered nucleophilic aromatic substitution . This property makes this compound a potential candidate for the development of fluorescent probes for the sensitive and selective detection of biothiols .

Cellular Effects

In cellular contexts, this compound has been used to detect endogenous and exogenous biothiols in HeLa cells . Biothiols play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . Therefore, the ability of this compound to interact with these molecules can influence these processes.

Molecular Mechanism

The molecular mechanism of this compound involves the quenching of fluorescence by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process . This is followed by the turning on of fluorescence by biothiol-triggered nucleophilic aromatic substitution . This mechanism allows for the sensitive and selective detection of biothiols .

Temporal Effects in Laboratory Settings

The compound’s stability, degradation, and long-term effects on cellular function could be inferred from its molecular properties and interactions with biothiols .

Metabolic Pathways

Given its interaction with biothiols, it may be involved in pathways related to these molecules .

properties

IUPAC Name

3,5-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O4/c9-7(10)4-1-5(8(11)12)3-6-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSIFTKIXZLPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344578
Record name 3,5-Dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

940-06-7
Record name 3,5-Dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Silver acetate (2.0 g) was added to a solution of the crude 3,5-dinitro-pyridinyl-hydrazine (2.2 g) in a mixture of methanol:H2O (1:1, 6 ml), and the mixture was stirred at reflux overnight. Solvent was evaporated, then water and conc. NH4OH were added. The mixture was extracted with ethyl ether, the combined extracts were dried over MgSO4, concentrated and purified by column chromatography (5:1 hexane: ethyl acetate) to give the title compound (400 mg) in 21.8% yield. MS (DCI/NH3) m/e: 124 (M-46+1). 1H NMR (CDCl3, 300 MHz) δ: 9.77 (m, 2H), 9.27 (m, 1H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Silver acetate
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
21.8%

Synthesis routes and methods II

Procedure details

A sample of 2-chloro-3,5-dinitropyridine is dissolved in methanol, hydrazine is added, and the reaction mixture is stirred for 16 hours. The solvent is removed, the residue is dissolved in water, silver acetate is added, and the mixture is heated at reflux for 3 hours. The solution is adjusted to a basic pH, and product is extracted with CHCl3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Silver acetate (2.0 g) was added to a solution of the crude 3,5-dinitro-pyridinyl-hydrazine (2.2 g) in a mixture of methanol:H2O (1:1,6 ml), and the mixture was stirred at reflux overnight. Solvent was evaporated, then water and conc. NH4OH were added. The mixture was extracted with ethyl ether, the combined extracts were dried over MgSO4, concentrated and purified by column chromatography (5:1 hexane: ethyl acetate) to give the title compound (400 mg) in 21.8% yield. MS (DCI/NH3) m/e: 124 (M-46+1). 1H NMR (CDCl3, 300MHz) δ: 9.77 (m, 2H), 9.27 (m, 1H).
Name
H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Silver acetate
Quantity
2 g
Type
catalyst
Reaction Step Two
Yield
21.8%

Synthesis routes and methods IV

Procedure details

A mixture of 2-chloro-3,5-dinitropyridine (20.4 g, 0.10 mole) 15 ml absolute ethanol, potassium bicarbonate (11.0 g, 0.11 mole), and 2-aminopyridine (28.2 g, 0.30 mole) was refluxed for 24 hours. The mixture was concentrated to one-half of its volume and diluted with several volumes of water to precipitate solid. After further washing and drying 2-α-pyridylamino)-3,5-dinitropyridine (81% yield) was obtained as a golden, yellow solid. Anal. Calcd. for C10H7N5O4 : C, 46.0; H, 2.7; N, 26.8 Found: C, 46.1; H, 2.9; N, 27.0.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3,5-dinitropyridine?

A1: The molecular formula of this compound is C5H3N3O4, and its molecular weight is 185.09 g/mol.

Q2: How can I confirm the structure of this compound and its derivatives?

A2: Researchers commonly use a combination of techniques for structural characterization:

  • NMR Spectroscopy (1H and 13C NMR): Provides information about the number and types of hydrogen and carbon atoms in the molecule and their connectivity. [, , , , ]
  • IR Spectroscopy: Identifies functional groups present in the molecule based on their characteristic absorption bands. [, , , , , , , , ]
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, providing structural information. [, , , , ]
  • X-ray Crystallography: Reveals the three-dimensional arrangement of atoms within the crystal lattice, providing precise bond lengths and angles. [, , , ]

Q3: Does the structure of this compound influence its properties?

A3: Absolutely! The presence of two electron-withdrawing nitro groups (-NO2) at the 3 and 5 positions significantly influences the reactivity and properties of the pyridine ring. [, , , , , ] This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions.

Q4: What are the common synthetic approaches to this compound derivatives?

A4: Several methods have been reported for synthesizing these compounds:

  • Direct Nitration: Aminopyridines can undergo direct nitration using fuming nitric acid and oleum to yield this compound derivatives. [, ]
  • Oxidative Amination: This method utilizes potassium permanganate (KMnO4) in liquid ammonia to introduce amino groups into the pyridine ring, leading to various mono-, di-, and triamino-substituted 3,5-dinitropyridines. [, , , ]
  • Vicarious Nucleophilic Substitution: This approach employs reagents like hydroxylamine, 4-amino-1,2,4-triazole, or 1,1,1-trimethylhydrazinium iodide to introduce amino groups at specific positions of the pyridine ring. []
  • Nucleophilic Substitution: The chlorine atom in 2-chloro-3,5-dinitropyridine can be readily substituted with various nucleophiles, such as arylthiolates or alcohols, to yield corresponding 2-substituted 3,5-dinitropyridines. [, , ]

Q5: How do solvents influence the reactions of this compound derivatives?

A5: The choice of solvent plays a crucial role in the reactivity of these compounds:

  • Dipolar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) favor the formation of anionic sigma-adducts during nucleophilic substitution reactions. The equilibrium constants for adduct formation decrease in the order DMSO > DMF >> acetonitrile. []
  • Protic Solvents: The presence of protic solvents can significantly alter reaction pathways. For instance, in the hydrolysis of 2-chloro-3,5-dinitropyridine, the ratio of rate constants for the formation and disappearance of the open-chain intermediate changes depending on the solvent composition, indicating the complexity of solvent effects. []

Q6: Does this compound exhibit any catalytic properties?

A6: While this compound itself might not be a potent catalyst, its metal salts, particularly those of copper (Cu) and lead (Pb), have shown significant catalytic activity in the combustion of propellants. [, , , ]

Q7: How do these metal salts catalyze propellant combustion?

A7: Studies suggest that these metal salts act as auxiliary catalysts, enhancing the burning rate and reducing the pressure exponent of propellants. [, , ] The exact mechanism of action might involve the formation of reactive intermediates during the combustion process.

Q8: Are this compound derivatives considered energetic materials?

A8: Yes, some derivatives, like 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) and 2,4,6-triamino-3,5-dinitropyridine-1-oxide (TNPyO), are considered insensitive high-energy explosives. [, , , , , , , , , , ]

Q9: What makes these compounds suitable for energetic material applications?

A9: These compounds possess a favorable balance of properties:

  • High Density: The presence of multiple nitro groups contributes to high density, a desirable characteristic for energetic materials. []
  • Thermal Stability: These compounds exhibit relatively high thermal stability, decomposing at temperatures above 200 °C. [, , , , , , , , ]
  • Insensitivity: They exhibit lower sensitivity to impact and friction compared to conventional explosives like RDX. [, , , , , , , ]

Q10: How does coating affect the properties of these energetic materials?

A10: Coating ANPyO and TNPyO with polymers like fluorine rubber (F2311) or nitrile-butadiene rubber (NBR) can further enhance their properties:

  • Reduced Sensitivity: Coating can significantly reduce impact and friction sensitivity, improving their safety profile. [, , ]
  • Altered Thermal Decomposition: Coating can influence the decomposition temperature and heat release profiles of these compounds. [, , ]

Q11: What are the potential applications of these compounds as energetic materials?

A11: Given their unique properties, these compounds are promising candidates for:

  • Insensitive Explosives: Their lower sensitivity makes them suitable for applications requiring enhanced safety. [, , , , , , ]
  • Propellant Formulations: Their energetic properties and ability to be incorporated into polymer binders make them attractive for propellant applications. [, , , , ]

Q12: How is computational chemistry used in research related to this compound derivatives?

A12: Computational methods are valuable tools for:

  • Predicting Reactivity: Quantum-mechanical calculations can predict the regioselectivity of amination reactions, helping researchers understand the influence of electronic effects. []
  • Analyzing Interactions: Ab initio calculations and molecular modeling techniques can provide insights into intermolecular interactions, such as hydrogen bonding, which govern the crystal packing and properties of these compounds. []
  • Developing Structure-Activity Relationships (SAR): Computational methods can help establish correlations between the structure of this compound derivatives and their properties, guiding the design of new materials with tailored functionalities. []

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